

Natural occurrence of Diacetoxyscirpenol and its analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacetoxyscirpenol-13C19*

Cat. No.: *B10854071*

[Get Quote](#)

An In-depth Technical Guide to the Natural Occurrence of Diacetoxyscirpenol and Its Analogs

Introduction

Diacetoxyscirpenol (DAS), also known as anguidine, is a type A trichothecene mycotoxin, a class of toxic secondary metabolites produced predominantly by fungi of the *Fusarium* genus. [1][2] Trichothecenes are frequent contaminants of cereal grains and their derived products, posing a significant threat to human and animal health.[3][4][5] DAS is recognized for its potent cytotoxicity, immunosuppressive properties, and ability to inhibit protein synthesis.[6][7][8] Its chemical stability allows it to persist through food processing, making its detection and quantification crucial for food safety.[3][9]

This guide provides a comprehensive overview of the natural occurrence of DAS and its analogs, details on the fungi that produce them, and the commodities they contaminate. It further outlines the mechanisms of toxicity and presents detailed experimental protocols for their analysis, tailored for researchers, scientists, and drug development professionals.

Natural Occurrence of Diacetoxyscirpenol and Analogs

The presence of DAS and its related compounds is a global issue, with contamination patterns varying based on geography, climate, and agricultural practices.

Producing Fungal Species

DAS and its analogs are primarily synthesized by various species within the *Fusarium* genus. These fungi are common plant pathogens that infect crops in the field or can proliferate during storage under favorable conditions.[\[10\]](#)[\[11\]](#)

Fungal Species	Associated Mycotoxins	Primary Host Crops	References
<i>Fusarium equiseti</i>	4,15-Diacetoxyscirpenol (DAS), Modified DAS forms	Cereals, Potatoes	[12] [13]
<i>Fusarium poae</i>	Diacetoxyscirpenol (DAS)	Cereals (Oats, Wheat)	[12] [14]
<i>Fusarium sambucinum</i>	Diacetoxyscirpenol (DAS)	Cereals, Potatoes	[9] [15]
<i>Fusarium langsethiae</i>	Diacetoxyscirpenol (DAS), T-2 Toxin, HT-2 Toxin	Cereals (Oats, Barley)	[15] [16]
<i>Fusarium sporotrichioides</i>	T-2 Toxin, Diacetoxyscirpenol (DAS)	Cereals	[13] [14]
<i>Fusarium graminearum</i>	Deoxynivalenol (DON), Nivalenol (NIV)	Cereals (Wheat, Maize)	[13] [14]
<i>Fusarium culmorum</i>	Deoxynivalenol (DON), Nivalenol (NIV)	Cereals	[14] [17]

Contaminated Commodities and Quantitative Data

DAS contamination has been reported worldwide in a variety of agricultural products, especially cereal grains.[\[3\]](#)[\[15\]](#) Co-contamination with other *Fusarium* toxins, such as deoxynivalenol

(DON), T-2 toxin, and zearalenone, is common.[\[3\]](#)[\[14\]](#) The following table summarizes quantitative findings from various surveillance studies.

Commodity	Country/Region	No. of Samples	Detection Rate (%)	Concentration Range (µg/kg)	Reference
Job's tears products	Japan	N/A	Detected	N/A	[12]
Corn flour	Japan	N/A	Detected	N/A	[12]
Azuki bean	Japan	N/A	Detected	N/A	[12]
Barley	Canada	72	0	Not Detected	[14]
Wheat	Canada	83	0	Not Detected	[14]
Corn, Pasta, Crackers, etc.	Canada	750	0	Not Detected	[18]
Oats	UK, Spain	N/A	Detected in 2 samples	N/A	[16]
Mixed Feed	N/A	N/A	Detected	N/A	[19]

N/A: Data not available in the cited source.

Key Analogs and Metabolites

In addition to the parent compound, several modified forms and metabolic derivatives of DAS exist. These analogs can be produced by the fungus itself or formed through metabolic processes in plants or animals after ingestion.

- **Naturally Occurring Analogs:** A study in Japan identified four modified forms of 4,15-DAS in contaminated Job's tears products: 7-hydroxydiacetoxyscirpenol, 7,8-dihydroxydiacetoxyscirpenol, 4 β ,8 α ,15-triacetoxy-3 α ,7 α -dihydroxy-12,13-epoxytrichothec-9-ene, and 4,15-diacetylivalenol.[\[12\]](#)

- Metabolic Derivatives: In animals, DAS is primarily metabolized through hydrolysis. The major pathways involve deacetylation at the C-4 position to form 15-monoacetoxyxscirpenol (15-MAS), followed by further deacetylation to scirpentriol (SCP).[20] De-epoxidation by gut microflora is a key detoxification pathway.[20]

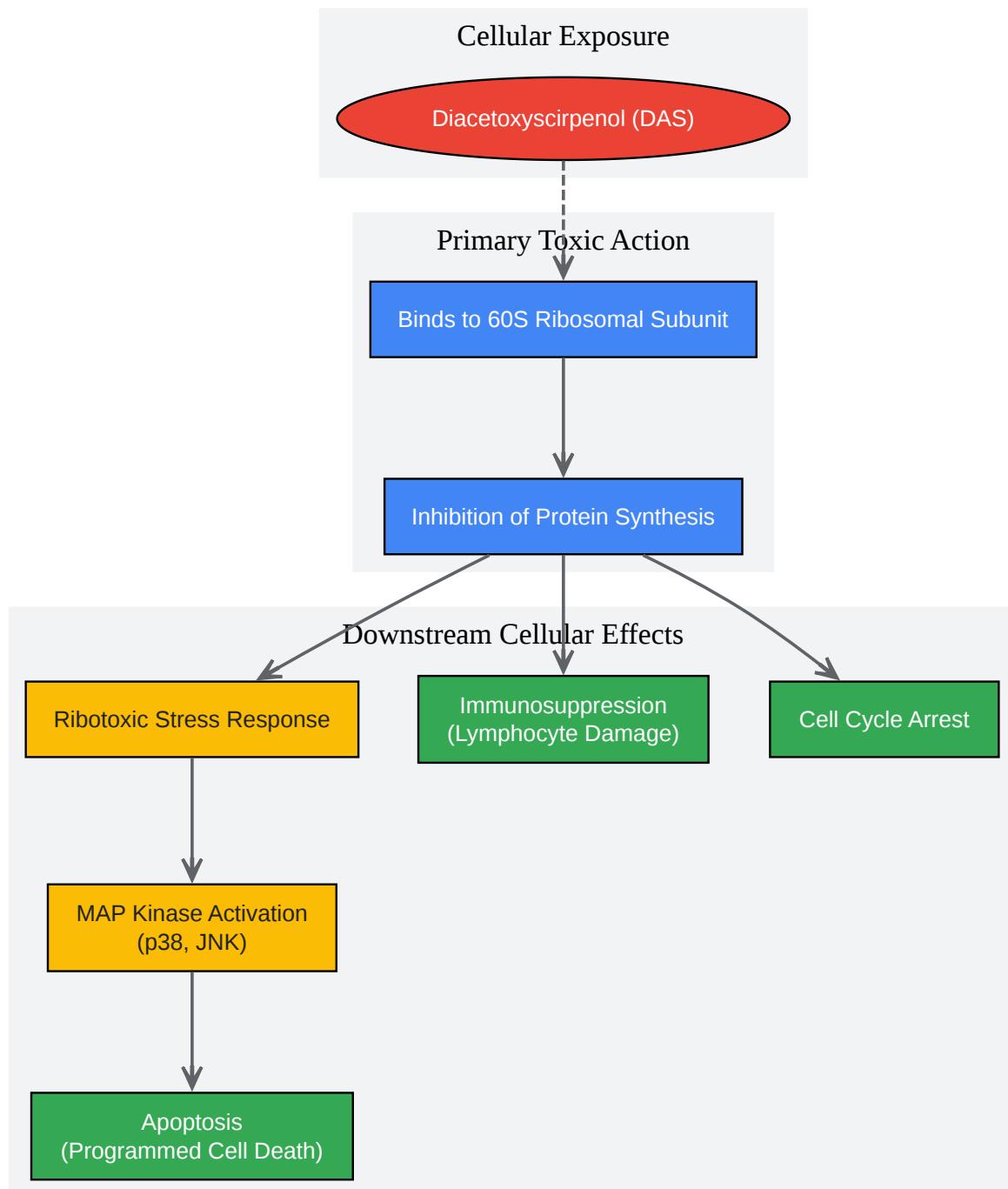

[Click to download full resolution via product page](#)

Figure 1: Metabolic pathway of Diacetoxyscirpenol (DAS) in animals.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of DAS, like other trichothecenes, is primarily attributed to its ability to inhibit protein synthesis.[5][8] This fundamental action triggers a cascade of cellular events leading to cytotoxicity, immunotoxicity, and organ damage.[6][7]

- Inhibition of Protein Synthesis: DAS binds to the 60S subunit of the eukaryotic ribosome, interfering with the peptidyl transferase center and inhibiting the initiation and elongation steps of protein synthesis.[6][8]
- Ribotoxic Stress Response: The binding of trichothecenes to the ribosome triggers a signaling cascade known as the ribotoxic stress response. This activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[8]
- Induction of Apoptosis: Activated MAPKs and other stress pathways converge to initiate programmed cell death, or apoptosis. This involves the release of cytochrome c from mitochondria and the activation of caspases, which execute the cell death program.[7][20][21]
- Immunosuppression: DAS is highly toxic to immune cells, particularly lymphocytes.[6][7] It can inhibit lymphocyte proliferation, suppress antibody production, reduce the activity of natural killer (NK) cells, and impair cytokine signaling, leading to increased susceptibility to infections.[6]

[Click to download full resolution via product page](#)

Figure 2: Simplified signaling pathway for DAS-induced toxicity.

Experimental Protocols

Accurate detection and quantification of DAS and its analogs in complex matrices like food and feed require robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for its high sensitivity and specificity.[22][23]

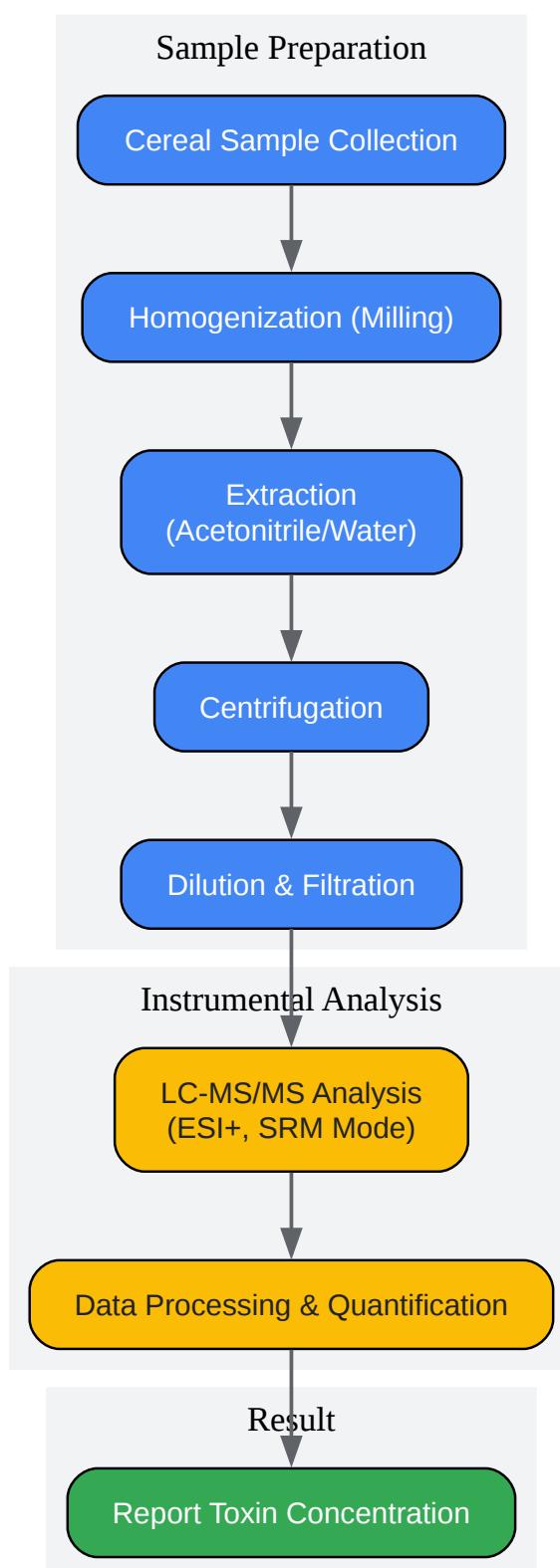
General Protocol for LC-MS/MS Analysis of DAS in Cereals

This section describes a generalized "dilute-and-shoot" protocol, a common approach for mycotoxin analysis that balances efficiency and accuracy.[24][25]

4.1.1 Materials and Reagents

- Solvents: Acetonitrile and water (LC-MS grade).
- Standards: Certified analytical standards of Diacetoxyscirpenol (DAS) and its relevant analogs.
- Internal Standards: Isotopically labeled DAS (e.g., ^{13}C -DAS) for stable isotope dilution assay (SIDA), if available.[26]
- Equipment: Laboratory blender/mill, horizontal shaker, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

4.1.2 Sample Preparation


- Homogenization: Grind a representative portion (e.g., 250 g) of the cereal sample to a fine, uniform powder using a laboratory mill. This step is critical to ensure the analytical sub-sample is representative of the entire lot.[25][27]
- Extraction:
 - Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[25]
 - Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20, v/v).[25]

- If using an internal standard for quantification, spike the sample at this stage.
- Securely cap the tube and shake vigorously on a horizontal shaker for 60 minutes at approximately 300 rpm.[25]
- Centrifugation: Centrifuge the sample extract for 5-10 minutes at a moderate speed (e.g., 2500-4000 rpm) to pellet the solid matrix components.[25]
- Dilution & Filtration:
 - Carefully transfer an aliquot of the supernatant (the liquid extract) into a clean tube.
 - Dilute the extract with water or a water/acetonitrile mixture (e.g., 1:5 dilution with water) to reduce matrix effects during LC-MS/MS analysis.[25]
 - Vortex the diluted sample.
 - If necessary, filter the final diluted extract through a 0.2 µm syringe filter (e.g., PTFE) into an LC vial.[25]

4.1.3 Instrumental Analysis (LC-MS/MS)

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, <3 µm particle size).[26]
 - Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both often modified with a small amount of an additive like ammonium acetate or formic acid to improve ionization.
 - Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly used for trichothecenes.

- Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring at least two specific precursor-to-product ion transitions for each analyte to ensure both accurate quantification and confident identification.[25]
- Quantification: A calibration curve is constructed using matrix-matched standards or by using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.[26]

[Click to download full resolution via product page](#)

Figure 3: General experimental workflow for the analysis of DAS in cereals.

Conclusion

Diacetoxyscirpenol and its analogs are significant mycotoxin contaminants in a range of agricultural commodities, particularly cereals. Produced by several *Fusarium* species, their presence is a concern for food and feed safety due to their potent biological activities, including protein synthesis inhibition and immunotoxicity. While surveillance data indicates that contamination levels are often low or undetectable in some regions and commodities, the potential for high-level contamination under specific environmental conditions necessitates ongoing monitoring.^{[14][18]} The advancement of analytical techniques, especially LC-MS/MS, has enabled sensitive and specific detection, which is fundamental for risk assessment and the enforcement of regulatory limits where they exist. A thorough understanding of the natural occurrence, toxicology, and analytical methodologies for DAS is essential for professionals working to ensure the safety of the global food supply.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diacetoxyscirpenol - Wikipedia [en.wikipedia.org]
- 2. Diacetoxyscirpenol – Wikipedia [de.wikipedia.org]
- 3. Diacetoxyscirpenol (DAS) - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. In vitro effects of diacetoxyscirpenol (DAS) on human and rat granulo-monocytic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichothecenes in Cereal Grains – An Update [mdpi.com]
- 6. revolutionhealth.org [revolutionhealth.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Isolation and Characterization of a New Less-Toxic Derivative of the *Fusarium* Mycotoxin Diacetoxyscirpenol after Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Natural Co-Occurrence of Mycotoxins in Foods and Feeds and Their in vitro Combined Toxicological Effects [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Natural Occurrence and Co-Contamination of Twelve Mycotoxins in Industry-Submitted Cool-Season Cereal Grains Grown under a Low Heat Unit Climate Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 19. Natural occurrence of Fusarium toxins in feedstuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diacetoxyscirpenol | C19H26O7 | CID 15571694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. trilogylab.com [trilogylab.com]
- 23. researchgate.net [researchgate.net]
- 24. How to Determine Mycotoxins in Cereals and Cereal-Based Food Using LC-MS/MS | Separation Science [sepscience.com]
- 25. lcms.cz [lcms.cz]
- 26. fda.gov [fda.gov]
- 27. Sampling of cereals and cereal-based foods for the determination of ochratoxin A: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Natural occurrence of Diacetoxyscirpenol and its analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10854071#natural-occurrence-of-diacetoxyscirpenol-and-its-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com